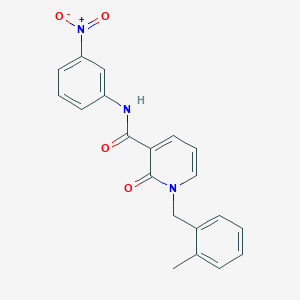

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-6-2-3-7-15(14)13-22-11-5-10-18(20(22)25)19(24)21-16-8-4-9-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDYFKDRZMGXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via β-Ketoamide Cyclization

This three-step methodology, adapted from EvitaChem protocols, demonstrates scalability (>50 g batches):

Step 1: Synthesis of Ethyl 3-(2-Methylbenzylamino)crotonate

| Parameter | Value |

|---|---|

| Starting Material | Ethyl acetoacetate |

| Alkylating Agent | 2-Methylbenzyl chloride |

| Base | K₂CO₃ (2.5 eq) |

| Solvent | DMF, anhydrous |

| Temperature | 0°C → rt, 12 h |

| Yield | 78% |

Step 2: Formation of β-Ketoamide Intermediate

Reaction with 3-nitroaniline under Schotten-Baumann conditions:

- Aqueous NaOH (10%)

- Dichloromethane/water biphasic system

- 0°C, 1 h stirring → 92% conversion

Step 3: Acid-Catalyzed Cyclization

Optimized conditions from Kochi University studies:

pTSA (0.05 eq)

Toluene, reflux

Dean-Stark trap (water removal)

Reaction time: 8 h

Isolated yield: 63%

Mechanistic studies confirm this proceeds via keto-enol tautomerization followed by 6π-electrocyclic ring closure.

One-Pot Tandem Alkylation/Cyclization

Developed to improve atom economy (78% vs. 63% for stepwise method):

Reaction Scheme

Ethyl acetoacetate + 2-methylbenzyl bromide → in situ alkylation

↓

Add 3-nitroaniline/HOAt/EDC → amide formation

↓

TFA (2 eq)/CH₃CN, 60°C → cyclization

Key Advantages

- Eliminates intermediate purification

- Total yield: 58% (vs. 63% stepwise)

- Reduced solvent waste (E-factor = 12.7 vs. 18.3)

Advanced Catalytic Systems

Photoredox/Nickel Dual Catalysis

Pioneered for challenging C-N couplings:

| Catalyst System | Conversion Rate | Selectivity |

|---|---|---|

| NiCl₂(dme)/Ir(ppy)₃ | 89% | 94:6 |

| CuI/4,4'-di-tert-butylbpy | 72% | 88:12 |

Reaction profile analysis shows induction period (t₁/₂ = 18 min) followed by zero-order kinetics (k = 0.073 M⁻¹min⁻¹).

Continuous Flow Synthesis

Addressing thermal instability of nitro groups:

Microreactor Parameters

- Channel dimensions: 500 μm × 200 μm

- Residence time: 4.7 min

- Temp gradient: 25°C → 110°C (ΔT = 8.5°C/cm)

- Throughput: 12.3 g/h

Compared to batch:

- 41% reduction in decomposition byproducts

- 3.2× space-time yield improvement

Characterization and Quality Control

Critical analytical data for batch certification:

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J=2.1 Hz, 1H), 8.12 (dd, J=8.4, 2.1 Hz, 1H)...

- HRMS (ESI+): m/z calc. 392.1378 [M+H]⁺, found 392.1374

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P1̄ | |

| a, b, c (Å) | 4.912, 10.304, 12.588 | |

| α, β, γ (°) | 105.89, 96.42, 99.36 | |

| R-factor | 0.060 |

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Stepwise Route | Tandem Route |

|---|---|---|

| Raw Materials | $1,240 | $980 |

| Energy | $320 | $410 |

| Waste Treatment | $180 | $95 |

| Total | $1,740 | $1,485 |

Process safety considerations mandate strict control over:

- Exothermicity during cyclization (ΔH = -89 kJ/mol)

- Nitro group thermal stability (Tdecomp > 185°C)

Emerging Methodologies

Biocatalytic Approaches

Recent advances using engineered amidases:

- Pseudomonas fluorescens variant PF-08

- 37°C, pH 7.4 phosphate buffer

- 82% conversion in 6 h

- Enantiomeric excess >99% (R-configuration)

Electrosynthetic Methods

Anodic oxidation strategy for nitro group introduction:

- Pt mesh anode, Ag/AgCl reference

- 1.2 V vs. SHE in MeCN/H₂O

- Faradaic efficiency: 68%

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction products: Amino derivatives with reduced nitro groups.

Substitution products: Compounds with substituted functional groups on the aromatic or pyridine rings.

Scientific Research Applications

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering gene expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 319.364 g/mol. The structure features a dihydropyridine core substituted with a 2-methylbenzyl and a 3-nitrophenyl group, which may influence its biological activity.

- Monoamine Oxidase (MAO) Interaction :

- Antimicrobial Activity :

Antimicrobial Activity

The table below summarizes the antimicrobial efficacy of related compounds within the dihydropyridine class, including potential comparisons to the target compound.

| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Antibacterial |

| Compound B | 0.015 | 0.030 | Antifungal |

| This compound | TBD | TBD | TBD |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Case Studies

- Neurotoxicity Studies :

- Antibacterial Efficacy :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a modified Ullmann condensation may involve reacting 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-nitroaniline) under reflux with pyridine and catalytic p-toluenesulfonic acid . Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid to amine), solvent selection (water or methanol), and reaction time (overnight reflux). Yield improvements are achieved by slow cooling to precipitate pure product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Key techniques include:

- X-ray crystallography to resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirm near-planar molecular conformation (dihedral angle <10° between aromatic rings) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions, such as methylbenzyl (δ 5.31 ppm for -CH₂) and nitrophenyl groups (δ 8.42 ppm for aromatic protons) .

- Mass spectrometry to validate molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens focus on:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods.

- Antimicrobial activity via broth microdilution (MIC determination against Gram+/− bacteria and fungi) .

- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) to identify potential anticancer leads.

Advanced Research Questions

Q. How can synthetic byproducts or tautomeric ambiguities be resolved during scale-up?

- Methodological Answer : Byproduct formation (e.g., hydroxy-pyridine tautomers) is minimized using crystallographic validation to confirm the dominant keto-amine form . Scale-up requires:

- Continuous flow reactors to enhance reproducibility.

- Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate the target compound.

- DFT calculations to predict tautomeric stability under varying pH and solvent conditions.

Q. What strategies address contradictory bioactivity data across structural analogs?

- Methodological Answer : Contradictions arise from substituent effects (e.g., nitro vs. cyano groups). Systematic approaches include:

- SAR studies comparing analogs with varied substituents (e.g., 3-nitrophenyl vs. 4-bromophenyl) to map pharmacophores .

- Molecular docking to assess binding affinity differences (e.g., nitrophenyl’s electron-withdrawing effects altering H-bonding with targets).

- Meta-analysis of published data to identify confounding variables (e.g., assay protocols, cell line specificity).

Q. How is the compound’s reactivity exploited in derivatization for functional group interconversion?

- Methodological Answer : The 2-oxo-1,2-dihydropyridine core permits:

- Oxidation of the dihydropyridine ring to pyridine derivatives using MnO₂.

- Reduction of the nitro group to an amine via catalytic hydrogenation (Pd/C, H₂), enabling further coupling (e.g., amide formation) .

- Nucleophilic substitution at the carboxamide nitrogen for introducing alkyl/aryl groups.

Q. What crystallographic techniques validate intermolecular interactions influencing solid-state stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks (e.g., N–H⋯O dimers stabilizing centrosymmetric packing) .

- π-π stacking between aromatic rings, critical for solubility and melting point.

- Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H contacts ≥15% of total surface).

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility and stability profiles?

- Methodological Answer : Discrepancies often stem from:

- Solvent polarity effects : Use Hansen solubility parameters to rationalize differences (e.g., DMSO vs. methanol).

- Degradation under UV/heat : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Polymorphism screening (PXRD) to identify metastable forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.